(2S,3S)-3-Aminobutan-2-OL
Overview
Description
(2S,3S)-3-Aminobutan-2-OL is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its two stereocenters, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Aminobutan-2-OL can be achieved through several methods. One common approach involves the reduction of 3-amino-2-butanone using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric reduction of 2-chloro-3-hydroxy esters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria to produce the necessary enzymes for the reduction process is a common practice. This method not only ensures high enantioselectivity but also reduces the environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Aminobutan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,3S)-3-Aminobutan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products .
Mechanism of Action
The mechanism by which (2S,3S)-3-Aminobutan-2-OL exerts its effects involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding. These interactions are crucial for its role in biochemical processes and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-Aminobutan-2-OL: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
(2S,3R)-3-Aminobutan-2-OL: Another stereoisomer with distinct reactivity and applications.
(2R,3S)-3-Aminobutan-2-OL: This compound also exhibits unique properties compared to (2S,3S)-3-Aminobutan-2-OL.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
(2S,3S)-3-aminobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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